molecular formula C20H23N3O2S B5033335 4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

Cat. No.: B5033335
M. Wt: 369.5 g/mol
InChI Key: VBNRFQQXROZHML-UHFFFAOYSA-N
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Description

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C19H22N2O2S It is a benzamide derivative that contains a piperidine ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-piperidin-1-ylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form a carbamoyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide.

    Reduction: Formation of 4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamoyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidine ring, and carbamothioyl moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-18-11-5-15(6-12-18)19(24)22-20(26)21-16-7-9-17(10-8-16)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRFQQXROZHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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